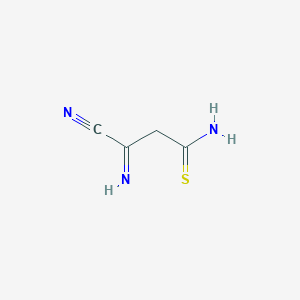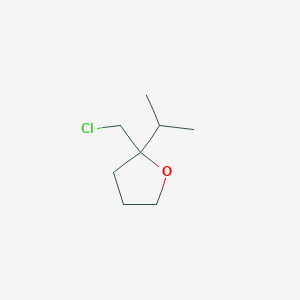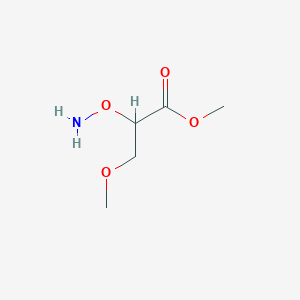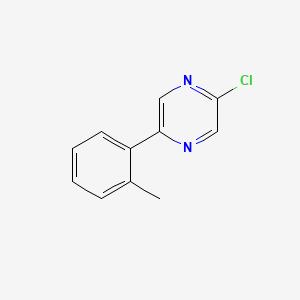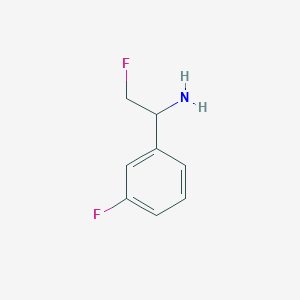
2-Fluoro-1-(3-fluorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(3-fluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H9F2N It is an organic compound that contains both fluorine and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-fluorophenyl)ethan-1-amine typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-(3-fluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-1-(3-fluorophenyl)ethan-1-one, while reduction could produce 2-fluoro-1-(3-fluorophenyl)ethanol .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(3-fluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-(3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Fluorophenyl)ethan-1-amine: This compound is structurally similar but lacks the additional fluorine atom.
®-1-(3-Fluorophenyl)ethan-1-amine: This enantiomer has a different spatial arrangement of atoms, which can affect its chemical properties and biological activity
Uniqueness
2-Fluoro-1-(3-fluorophenyl)ethan-1-amine is unique due to the presence of two fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of fluorination in organic chemistry and drug development.
Eigenschaften
Molekularformel |
C8H9F2N |
|---|---|
Molekulargewicht |
157.16 g/mol |
IUPAC-Name |
2-fluoro-1-(3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9F2N/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8H,5,11H2 |
InChI-Schlüssel |
HMFRESVNQXINDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(CF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one](/img/structure/B13227688.png)
![N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine](/img/structure/B13227701.png)
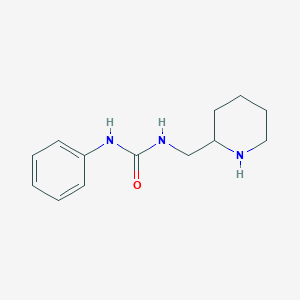
methanol](/img/structure/B13227705.png)
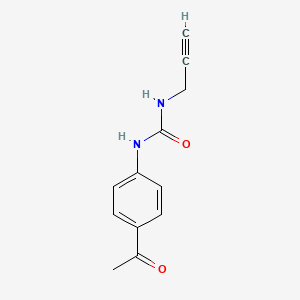
![2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile](/img/structure/B13227712.png)
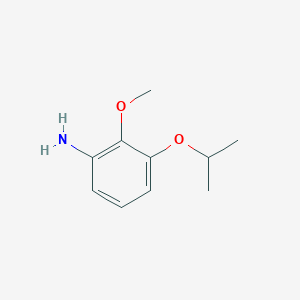
![Butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13227727.png)

![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide](/img/structure/B13227736.png)
